4,6-dimethyl-2-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
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Description
4,6-dimethyl-2-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a useful research compound. Its molecular formula is C16H21N5O2S and its molecular weight is 347.44. The purity is usually 95%.
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Biological Activity
4,6-Dimethyl-2-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of pyrimidine derivatives with thiadiazole and pyrrolidine moieties. The structural framework allows for interactions that are crucial for its biological activity.
Anticancer Activity
Research indicates that derivatives of thiadiazoles exhibit significant anticancer properties. The incorporation of the thiadiazole moiety in this compound enhances its ability to inhibit tumor cell proliferation.
- Mechanism of Action : The compound has shown to inhibit focal adhesion kinase (FAK), an important target in cancer therapy. In vitro studies demonstrated that compounds with similar structures effectively suppressed the growth of various cancer cell lines, including HEPG2 (liver cancer) and MCF-7 (breast cancer) with IC50 values ranging from 10 to 20 µM .
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Case Studies :
- Study on HEPG2 Cells : A study evaluated the cytotoxic effects of related thiadiazole derivatives against HEPG2 cells. Compounds exhibited EC50 values indicating significant antiproliferative activity .
- In Vivo Studies : Animal models treated with similar compounds showed reduced tumor size and increased survival rates compared to control groups .
Compound | Cell Line | IC50 Value (µM) | Reference |
---|---|---|---|
Thiadiazole Derivative A | HEPG2 | 10.28 | |
Thiadiazole Derivative B | MCF-7 | 15.5 | |
Thiadiazole Derivative C | SK-MEL-2 | 4.27 |
Antimicrobial Activity
The compound's structure also suggests potential antimicrobial properties. Thiadiazoles have been reported to exhibit activity against a range of bacterial strains.
- Antibacterial Studies : Thiadiazole derivatives have been tested against Gram-positive and Gram-negative bacteria. The results indicate that these compounds can inhibit bacterial growth effectively.
Anti-inflammatory Activity
Thiadiazole derivatives have also been linked to anti-inflammatory effects.
Properties
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-(4-propylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S/c1-4-5-13-14(24-20-19-13)15(22)21-7-6-12(9-21)23-16-17-10(2)8-11(3)18-16/h8,12H,4-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMJMQGRNFZBAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC(C2)OC3=NC(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.